molecular formula C10H13NO B8703802 (R)-8-amino-1,2,3,4-tetrahydronaphthalen-2-ol CAS No. 624729-67-5

(R)-8-amino-1,2,3,4-tetrahydronaphthalen-2-ol

Cat. No.: B8703802
CAS No.: 624729-67-5
M. Wt: 163.22 g/mol
InChI Key: SSTODPPMEPQZQJ-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-8-Amino-1,2,3,4-tetrahydronaphthalen-2-ol is an organic compound with a unique structure that includes an amino group and a hydroxyl group attached to a tetrahydronaphthalene ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-8-Amino-1,2,3,4-tetrahydronaphthalen-2-ol typically involves the reduction of naphthalene derivatives followed by functional group transformations. One common method includes the catalytic hydrogenation of 8-nitronaphthalene to yield 8-aminotetralin, which is then subjected to hydroxylation under controlled conditions to produce the desired compound.

Industrial Production Methods

Industrial production of (2R)-8-Amino-1,2,3,4-tetrahydronaphthalen-2-ol may involve large-scale catalytic hydrogenation processes using high-pressure reactors and specialized catalysts to ensure high yield and purity. The hydroxylation step can be optimized using various oxidizing agents and reaction conditions to achieve efficient conversion.

Chemical Reactions Analysis

Types of Reactions

(2R)-8-Amino-1,2,3,4-tetrahydronaphthalen-2-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 8-keto-1,2,3,4-tetrahydronaphthalene.

    Reduction: Formation of 8-amino-1,2,3,4-tetrahydronaphthalene.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2R)-8-Amino-1,2,3,4-tetrahydronaphthalen-2-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-8-Amino-1,2,3,4-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. This compound may influence signaling pathways and cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    8-Aminotetralin: Lacks the hydroxyl group, making it less versatile in chemical reactions.

    8-Hydroxy-1,2,3,4-tetrahydronaphthalene: Lacks the amino group, limiting its biological interactions.

    1,2,3,4-Tetrahydronaphthalene: Lacks both functional groups, making it less reactive.

Uniqueness

(2R)-8-Amino-1,2,3,4-tetrahydronaphthalen-2-ol is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and potential for diverse applications in scientific research and industry.

Properties

CAS No.

624729-67-5

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(2R)-8-amino-1,2,3,4-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C10H13NO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-3,8,12H,4-6,11H2/t8-/m1/s1

InChI Key

SSTODPPMEPQZQJ-MRVPVSSYSA-N

Isomeric SMILES

C1CC2=C(C[C@@H]1O)C(=CC=C2)N

Canonical SMILES

C1CC2=C(CC1O)C(=CC=C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Next, to 8-amino-3,4-dihydro-1H-naphthalen-2-one (0.050 g, 0.318 mmol) in methanol (10 mL) was added sodium borohydride (0.030 g, 0.175 mmol) at 0° C., and the mixture was stirred for 1 hour. The mixture was poured into water, and the product was extracted with ethyl acetate. The organic layer was dried over Na2SO4, filtered, and concentrated under reduced pressure to afford 8-amino-1,2,3,4-tetrahydro-naphthalen-2-ol (0.037 g, 71% yield).
Quantity
0.05 g
Type
reactant
Reaction Step One
Quantity
0.03 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of benzeneruthenium (II) chloride dimer (3.10 mg, 0.006 mmol) and (1S, 2R)-(−)-cis-1-amino-2-indanol (3.7 mg, 0.025 mmol) in degassed isopropanol was heated at 80° C. for 20 minutes under argon. The mixture was added to the solution of 8-amino-3,4-dihydro-1H-naphthalen-2-one (50 mg, 0.310 mmol) in isopropanol (3 mL) at room temperature. A solution of potassium hydroxide (3.48 mg, 0.062 mmol) in isopropanol (1 mL) was added, and the mixture was stirred at 45° C. for 1 hour. The mixture was passed through silica gel and washed with ethyl acetate. The filtrate was concentrated under reduced pressure to afford the chiral 8-amino-1,2,3,4-tetrahydro-naphthalen-2-ol enantiomer (33.0 mg, 65% yield).
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3.48 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
3.7 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
3.1 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

A hydrogenation reaction vessel was charged with 8-aminonaphthalen-2-ol (Aldrich, 5.0 g, 31.4 mmol), 50% w/w sodium hydroxide (0.2 g, 2.5 mmol) and Raney nickel (slurry in water, 40% weight load, 2.0 g) in ethanol (100 mL). The vessel was purged with hydrogen gas several times before sealing under a hydrogen atmosphere at a pressure of 1300 psi followed by heating to 85° C. After 6 hours the mixture was filtered, and the filtrate was concentrated under reduced pressure to afford the title compound. 1H NMR (500 MHz, DMSO-d6) δ ppm 1.44-1.68 (m, 1H), 1.79-1.94 (m, 1H), 2.20 (dd, J=16.48, 7.63 Hz, 1H), 2.56-2.85 (m, 3H), 3.85-3.99 (m, 1H), 4.63 (s, 2H), 4.75 (d, J=4.12 Hz, 1H), 6.30 (d, J=7.48 Hz, 1H), 6.44 (d, J=7.78 Hz, 1H), 6.78 (t, J=7.63 Hz, 1H). 13C NMR (126 MHz, DMSO-d6) δ ppm 27.35, 31.41, 33.36, 65.81, 111.35, 116.48, 119.13, 125.53, 136.00, 146.12. MS (DCI) m/z 164.06 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.